3-(4-Methylpiperazin-1-yl)propanoic acid CAS number

3-(4-Methylpiperazin-1-yl)propanoic acid CAS number

An In-depth Technical Guide to 3-(4-Methylpiperazin-1-yl)propanoic acid

Executive Summary

This technical guide provides a comprehensive overview of 3-(4-Methylpiperazin-1-yl)propanoic acid, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The primary CAS Number for the free acid is 55480-45-0 [1][2], while its dihydrochloride salt is identified by CAS Number 59695-29-3 [3]. This document details the compound's physicochemical properties, provides a robust and field-proven synthetic protocol, explores its applications as a molecular scaffold, and outlines critical safety and handling procedures. The insights herein are curated for professionals requiring a deep technical understanding of this versatile chemical entity, moving beyond simple data provision to explain the causality behind its synthesis and application.

Chemical Identity and Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section consolidates the key identifiers and physicochemical data for 3-(4-Methylpiperazin-1-yl)propanoic acid.

Nomenclature and Key Identifiers

The compound is systematically named and cataloged under various identifiers across chemical databases, ensuring its unambiguous identification.

-

Systematic Name: 3-(4-Methylpiperazin-1-yl)propanoic acid

-

CAS Number (Dihydrochloride Salt): 59695-29-3[3]

-

MDL Number: MFCD00513444[4]

Physicochemical Properties

The compound's physical and chemical characteristics, summarized in Table 1, dictate its behavior in experimental settings, including solubility, reactivity, and storage conditions. The data presented are a combination of experimentally derived values and validated computational predictions.

| Property | Value | Source(s) |

| Molecular Weight | 172.22 g/mol | [4][5] |

| Physical Form | Solid | [1][4] |

| Boiling Point | 305.5 ± 27.0 °C (Predicted) | [1] |

| Density | 1.095 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.55 ± 0.10 (Predicted) | [1] |

| SMILES String | CN1CCN(CC1)CCC(O)=O | [4][5] |

| Storage Conditions | Store in freezer (-20°C), sealed in dry atmosphere | [1] |

Synthesis and Manufacturing

The synthesis of 3-(4-Methylpiperazin-1-yl)propanoic acid is most efficiently achieved via a conjugate addition reaction, a cornerstone of C-N bond formation in organic chemistry. This approach is favored for its high atom economy, operational simplicity, and scalability.

Retrosynthetic Analysis and Strategy

The logical disconnection for this target molecule points to two primary synthons: 1-methylpiperazine and an acrylic acid equivalent. The most direct and reliable forward synthesis involves a Michael addition of 1-methylpiperazine to an acrylate ester, followed by saponification (ester hydrolysis) to yield the desired carboxylic acid. Using an ester derivative of acrylic acid, such as ethyl acrylate, is strategically advantageous as it prevents undesirable polymerization of acrylic acid and avoids acid-base side reactions with the basic piperazine nitrogen.

Detailed Experimental Protocol: Synthesis via Michael Addition

This protocol describes a robust, two-step procedure for the laboratory-scale synthesis of the title compound.

Step 1: Synthesis of Ethyl 3-(4-methylpiperazin-1-yl)propanoate

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methylpiperazine (10.0 g, 0.1 mol, 1.0 eq).

-

Solvent and Reagent Addition: Dissolve the 1-methylpiperazine in ethanol (100 mL). To this solution, add ethyl acrylate (11.0 g, 0.11 mol, 1.1 eq) dropwise over 15 minutes at room temperature. The slight excess of acrylate ensures complete consumption of the starting piperazine.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material.

-

Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol. The resulting crude oil, which is the ethyl ester intermediate[6], can be carried forward to the next step without extensive purification.

Step 2: Hydrolysis to 3-(4-Methylpiperazin-1-yl)propanoic acid

-

Saponification: Dissolve the crude ethyl ester from the previous step in a mixture of water (50 mL) and ethanol (50 mL). Add sodium hydroxide (6.0 g, 0.15 mol, 1.5 eq) and heat the mixture to 60 °C for 2-3 hours.

-

Acidification and Isolation: Cool the reaction mixture in an ice bath and carefully acidify to pH 6-7 with concentrated hydrochloric acid. This step protonates the carboxylate to form the zwitterionic product, which will precipitate out of the solution.

-

Purification: Collect the resulting white solid by vacuum filtration. Wash the solid with cold water (2 x 20 mL) and then with cold diethyl ether (2 x 20 mL) to remove residual impurities.

-

Drying: Dry the purified solid under vacuum at 40-50 °C to yield 3-(4-Methylpiperazin-1-yl)propanoic acid as a white crystalline solid.

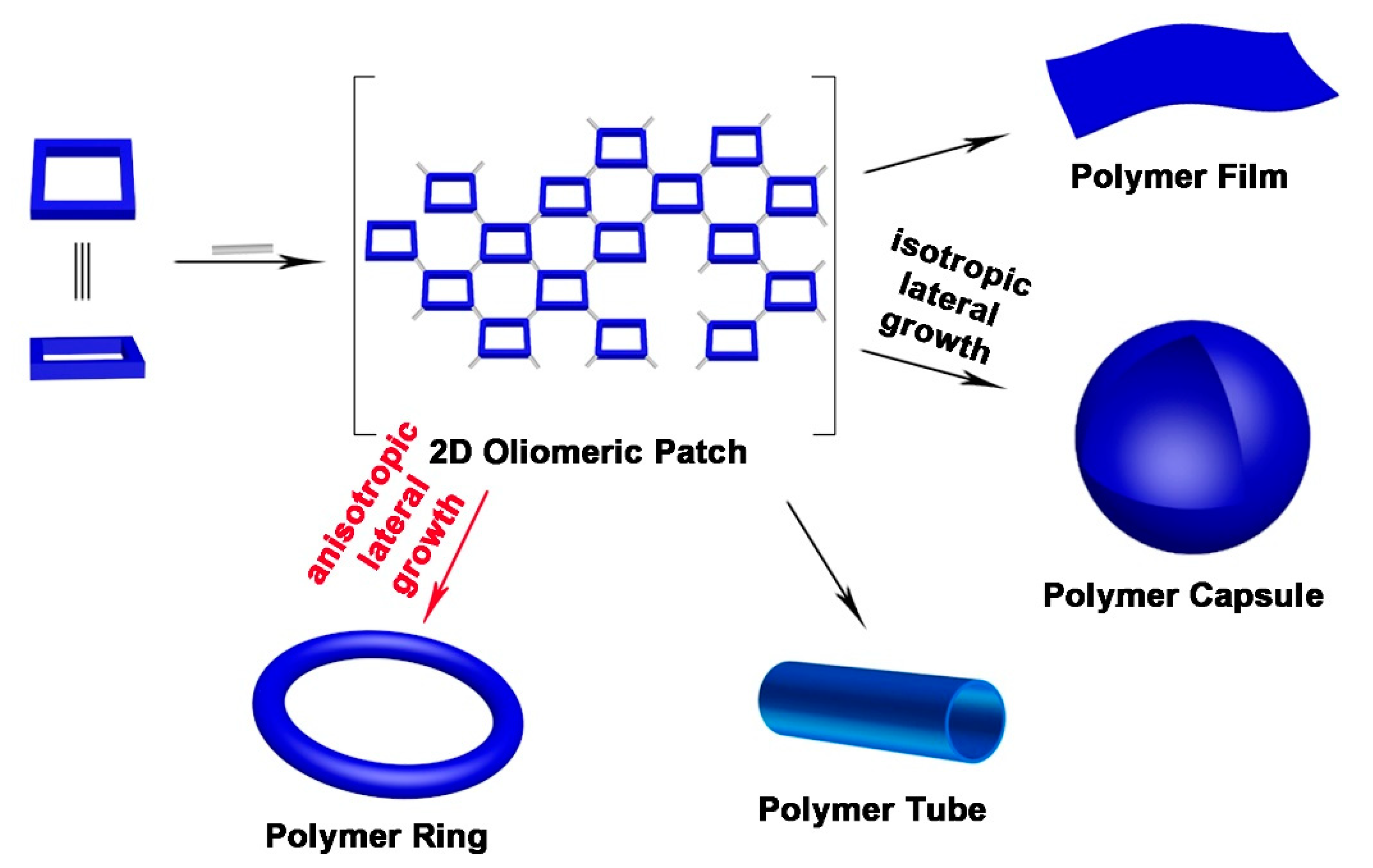

Synthetic Workflow Diagram

The following diagram illustrates the key transformations in the synthetic pathway.

Caption: Synthetic workflow for 3-(4-Methylpiperazin-1-yl)propanoic acid.

Applications in Medicinal Chemistry and Drug Development

3-(4-Methylpiperazin-1-yl)propanoic acid is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial structural motif and linker in the design of complex bioactive molecules. Its value lies in the unique combination of the piperazine ring and the propanoic acid tail.

The Piperazine Moiety as a Privileged Scaffold

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry. Its presence in numerous approved drugs is a testament to its favorable properties:

-

Physicochemical Properties: The two nitrogen atoms allow for modulation of pKa and hydrogen bonding potential, which can improve aqueous solubility and oral bioavailability.

-

Receptor Interaction: The chair conformation of the piperazine ring provides a rigid, three-dimensional structure that can effectively orient substituents to interact with biological targets.[7]

-

Synthetic Versatility: The secondary amine of a monosubstituted piperazine (like the one in our title compound) provides a reactive handle for further chemical modification.

Role as a Linker and Pharmacophore Component

The molecule combines the piperazine scaffold with a three-carbon carboxylic acid linker. This bifunctional nature allows it to:

-

Connect Fragments: The carboxylic acid can be converted to an amide, ester, or other functional groups to link the piperazine core to another pharmacophore.

-

Modulate Solubility: The ionizable carboxylic acid group can be used to impart water solubility to a larger, more hydrophobic molecule.

-

Target Specific Interactions: The terminal methyl group on the piperazine provides a defined, non-polar interaction point, while the propanoic acid tail offers flexibility and hydrogen bonding capabilities.

This structure is particularly relevant in the development of kinase inhibitors, such as those targeting mTOR, where piperazine-containing side chains are frequently employed to occupy specific pockets in the enzyme's active site.[8] Similarly, propanoic acid derivatives are being explored as scaffolds for novel anticancer agents.[9]

Conceptual Role in Drug Discovery

The diagram below illustrates the logical flow of how a simple building block like 3-(4-Methylpiperazin-1-yl)propanoic acid is integrated into a drug discovery program.

Caption: Role of the title compound as a building block in drug discovery.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling any chemical reagent. 3-(4-Methylpiperazin-1-yl)propanoic acid is classified as a hazardous substance requiring careful management.

GHS Hazard Classification

The compound's hazard profile is dominated by its potential to cause severe eye damage.[4][10][11]

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Serious Eye Damage/Irritation, Category 1 | (GHS05) | Danger | H318: Causes serious eye damage. |

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[12]

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[13]

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Wash hands thoroughly after handling.[12]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

First Aid Measures

-

If in Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4][12]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[12]

-

If Ingested: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[12]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[12]

Storage and Stability

Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1][13] For long-term stability, storage in a freezer at -20°C is recommended.[1] The substance is a combustible solid but is not highly flammable.[4]

Conclusion

3-(4-Methylpiperazin-1-yl)propanoic acid (CAS: 55480-45-0) is a synthetically accessible and highly versatile heterocyclic building block. Its value in modern drug discovery is rooted in the privileged nature of the piperazine scaffold combined with a functional propanoic acid linker. A comprehensive understanding of its properties, synthesis, and safe handling, as detailed in this guide, is essential for researchers and scientists aiming to leverage its unique structural attributes in the creation of novel, high-value molecules.

References

-

American Chemical Society. Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid. ACS Publications. [Link][14]

-

PubChem. 3-(4-Methylpiperidin-1-yl)propanoic acid. National Center for Biotechnology Information. [Link][15]

-

Amerigo Scientific. 3-(4-Methylpiperazin-1-yl)propanoic acid. [Link][5]

-

National Center for Biotechnology Information. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][12]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. PubMed Central. [Link][8]

-

MDPI. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link][9]

-

National Center for Biotechnology Information. Design, synthesis, analgesic, antibacterial and docking studies of novel 8-piperazinylcaffeine carboxylate ionic liquids. PubMed Central. [Link][7]

Sources

- 1. 55480-45-0 CAS MSDS (3-(4-methylpiperazin-1-yl)propanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 3-(4-Methylpiperazin-1-yl)propanoic acid, 55480-45-0 | BroadPharm [broadpharm.com]

- 3. scbt.com [scbt.com]

- 4. 3-(4-Methylpiperazin-1-yl)propanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-(4-Methylpiperazin-1-yl)propanoic acid - Amerigo Scientific [amerigoscientific.com]

- 6. 3-(4-METHYL-PIPERAZIN-1-YL)-PROPIONIC ACID ETHYL ESTER >98% CAS#: 7148-05-2 [amp.chemicalbook.com]

- 7. Design, synthesis, analgesic, antibacterial and docking studies of novel 8-piperazinylcaffeine carboxylate ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 3-(4-Methylpiperazin-1-yl)propanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. 3-(4-Methylpiperazin-1-yl)propanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. download.basf.com [download.basf.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 3-(4-Methylpiperidin-1-yl)propanoic acid | C9H17NO2 | CID 1090064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. dcfinechemicals.com [dcfinechemicals.com]

(Generic structure)

(Generic structure) (Generic structure of an arylpiperazine derivative)

(Generic structure of an arylpiperazine derivative) (Generic synthetic scheme)

(Generic synthetic scheme)